![molecular formula C17H17N3OS B2690324 (E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1448139-56-7](/img/structure/B2690324.png)
(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Synthesis and Biological Activity
The compound (E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide falls within the class of imidazo[1,2-a]pyridines. Research in this area includes the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, intended for use as antiulcer agents. These compounds, including various derivatives, have been studied for their potential antisecretory and cytoprotective properties against ulcers, although not all compounds in this class demonstrate significant antisecretory activity. Some, however, show good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).
Chemistry and Synthesis Techniques
Research also focuses on the synthesis techniques for imidazo[1,2-a]pyridines. For instance, a study details the microwave-assisted three-component domino reaction for the rapid synthesis of imidazo[1,2-a]pyridines, highlighting the high chemo- and regioselectivity of the process (Li et al., 2013). Another study explored the synthesis of imidazo[1,5-a]pyridines from carboxylic acids and 2-methylaminopyridines, enabling the introduction of various substituents at specific positions (Crawforth & Paoletti, 2009).
Application in Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have been synthesized and tested for their antimycobacterial activity. Certain derivatives show considerable activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Lv et al., 2017).
Chemical Properties and Reactions
Studies also investigate the unique chemical properties and reactions of imidazo[1,2-a]pyridines. For instance, research into the orthogonal synthesis of functionalized pyrroles and thiophenes from the reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes provides insights into the versatility and reactivity of these compounds (Cheng et al., 2010).
Photophysical Properties
The photophysical properties of imidazo[1,2-a]pyridines and related compounds have also been a subject of interest. A study on the synthesis and investigation of the photophysical properties of 2-azaindolizines, a subclass of imidazo[1,2-a]pyridines, revealed their potential in fluorescent applications, highlighting the diverse uses of these compounds beyond pharmaceuticals (Shibahara et al., 2006).
properties
IUPAC Name |
(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-19(17(21)9-8-15-6-5-11-22-15)13-14-12-18-16-7-3-4-10-20(14)16/h3-12H,2,13H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJKLPPNYHYMDD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide |
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